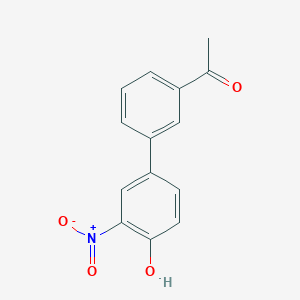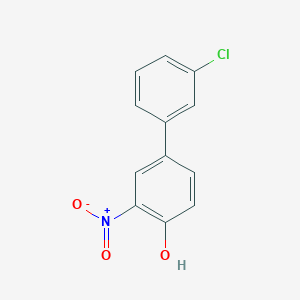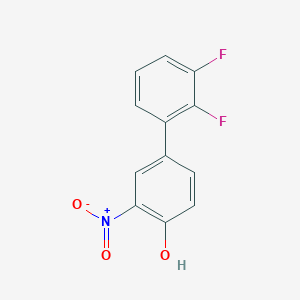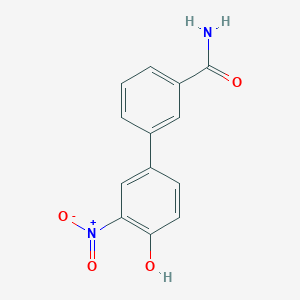
4-(3-Acetylphenyl)-2-nitrophenol, 95%
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(3-Acetylphenyl)-2-nitrophenol, 95% (4-APN) is an organic compound that is used in various scientific research applications. It is a yellow-colored crystalline solid that is soluble in ethanol, acetone, and other organic solvents. 4-APN is a nitrophenol, a type of phenolic compound that contains a nitro group. It is a derivative of phenol, a toxic compound that is found in many industrial products. 4-APN has been used in a variety of scientific research applications, including as a catalyst for organic synthesis, as a reagent for the synthesis of other compounds, and as a dye for fluorescence microscopy.
科学的研究の応用
4-(3-Acetylphenyl)-2-nitrophenol, 95% has been used in a variety of scientific research applications. It has been used as a catalyst for organic synthesis, as a reagent for the synthesis of other compounds, and as a dye for fluorescence microscopy. 4-(3-Acetylphenyl)-2-nitrophenol, 95% has also been used in studies of the inhibition of enzymes and in the synthesis of pharmaceuticals.
作用機序
4-(3-Acetylphenyl)-2-nitrophenol, 95% is a nitrophenol, a type of phenolic compound that contains a nitro group. The nitro group is thought to be responsible for the compound’s biological activity. The nitro group can act as a proton donor, allowing the compound to interact with enzymes and other molecules in the body. This interaction can lead to the inhibition of enzymes and other biological processes.
Biochemical and Physiological Effects
4-(3-Acetylphenyl)-2-nitrophenol, 95% has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of enzymes involved in the synthesis of fatty acids, cholesterol, and other lipids. It has also been shown to inhibit the activity of enzymes involved in the metabolism of carbohydrates and proteins. In addition, 4-(3-Acetylphenyl)-2-nitrophenol, 95% has been shown to have anti-inflammatory and antioxidant effects.
実験室実験の利点と制限
4-(3-Acetylphenyl)-2-nitrophenol, 95% has several advantages and limitations for use in laboratory experiments. One advantage is that it is relatively stable and can be stored for long periods of time. Another advantage is that it is relatively inexpensive and easy to obtain. However, 4-(3-Acetylphenyl)-2-nitrophenol, 95% is toxic and should be handled with care. In addition, it can be difficult to obtain in high purity and can be difficult to purify.
将来の方向性
There are several potential future directions for 4-(3-Acetylphenyl)-2-nitrophenol, 95% research. One potential direction is to explore its potential use as a drug or therapeutic agent. Another potential direction is to explore its potential for use in diagnostics and imaging. In addition, further research is needed to better understand its mechanism of action and its potential side effects. Finally, further research is needed to explore its potential for use in other scientific research applications.
合成法
4-(3-Acetylphenyl)-2-nitrophenol, 95% can be synthesized from phenol, acetic anhydride, and nitric acid. The reaction is carried out in a two-step process, with the first step involving the reaction of phenol with acetic anhydride to form 4-acetylphenol. The second step involves the reaction of 4-acetylphenol with nitric acid to form 4-(3-Acetylphenyl)-2-nitrophenol, 95%. The reaction conditions must be carefully monitored to ensure that the desired product is formed. The reaction is typically carried out at a temperature of 40-50°C and a pH of 1-3.
特性
IUPAC Name |
1-[3-(4-hydroxy-3-nitrophenyl)phenyl]ethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11NO4/c1-9(16)10-3-2-4-11(7-10)12-5-6-14(17)13(8-12)15(18)19/h2-8,17H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQWMUBAGZDRWOI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=CC(=C1)C2=CC(=C(C=C2)O)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10686258 |
Source


|
| Record name | 1-(4'-Hydroxy-3'-nitro[1,1'-biphenyl]-3-yl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10686258 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3-Acetylphenyl)-2-nitrophenol | |
CAS RN |
1262003-83-7 |
Source


|
| Record name | 1-(4'-Hydroxy-3'-nitro[1,1'-biphenyl]-3-yl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10686258 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














